(2,4-Difluorophenoxy)acetic Acid: A Technical Guide for Researchers
(2,4-Difluorophenoxy)acetic Acid: A Technical Guide for Researchers
CAS Number: 399-44-0
This in-depth technical guide provides a comprehensive overview of (2,4-Difluorophenoxy)acetic acid, a fluorinated derivative of phenoxyacetic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and toxicological profile. Due to the limited availability of specific experimental data for (2,4-Difluorophenoxy)acetic acid, this guide leverages data from the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a thorough understanding of its expected behavior and characteristics.
Chemical and Physical Properties
(2,4-Difluorophenoxy)acetic acid is an organic compound characterized by a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring. This substitution pattern is known to influence the compound's chemical and biological properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.13 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents, limited solubility in water | --INVALID-LINK-- |
| IUPAC Name | 2-(2,4-difluorophenoxy)acetic acid | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C=C1F)F)OCC(=O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | --INVALID-LINK-- |
Synthesis
A general method for the synthesis of phenoxyacetic acids involves the reaction of a phenol with chloroacetic acid in the presence of a base. The following is a plausible experimental protocol for the synthesis of (2,4-Difluorophenoxy)acetic acid, adapted from procedures for similar compounds.
Experimental Protocol: Synthesis of (2,4-Difluorophenoxy)acetic acid
Materials:
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2,4-Difluorophenol
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Chloroacetic acid
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Water
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Organic solvent (e.g., toluene)
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Reaction flask with a reflux condenser and stirrer
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Heating mantle
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Separatory funnel
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Filtration apparatus
Procedure:
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In a reaction flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide.
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Add a solution of chloroacetic acid to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours with constant stirring.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Acidify the reaction mixture with hydrochloric acid to precipitate the (2,4-Difluorophenoxy)acetic acid.
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Collect the solid product by filtration and wash with cold water to remove any inorganic impurities.
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The crude product can be further purified by recrystallization from an appropriate solvent system.
Synthesis workflow for (2,4-Difluorophenoxy)acetic acid.
Biological Activity and Mechanism of Action
(2,4-Difluorophenoxy)acetic acid belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their death.[1][3]
The primary mechanism of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) signaling pathway.[1][4] In this pathway, synthetic auxins like (2,4-Difluorophenoxy)acetic acid bind to the TIR1/AFB F-box protein, which acts as an auxin receptor.[2][4] This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.[4] The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[4] This leads to a cascade of downstream effects, including ethylene production and the generation of reactive oxygen species (ROS), which contribute to the herbicidal effects.[5][6]
Auxin mimic herbicide signaling pathway.
Experimental Protocols
Herbicidal Activity Bioassay
This protocol describes a general method for assessing the herbicidal activity of a synthetic auxin like (2,4-Difluorophenoxy)acetic acid on a susceptible plant species.
Materials:
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(2,4-Difluorophenoxy)acetic acid
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Susceptible broadleaf plant species (e.g., cucumber, tomato)
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Potting soil
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Pots
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Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
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Spraying equipment
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Solvent for dissolving the test compound (e.g., acetone with a surfactant)
Procedure:
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Grow the test plants from seeds in pots containing potting soil until they reach a specific growth stage (e.g., 2-4 true leaves).
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Prepare a stock solution of (2,4-Difluorophenoxy)acetic acid in a suitable solvent.
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Prepare a series of dilutions of the stock solution to create a range of treatment concentrations.
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Apply the different concentrations of the test compound to the plants using a sprayer, ensuring uniform coverage. Include a control group sprayed only with the solvent.
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Place the treated plants back into the growth chamber or greenhouse.
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Observe the plants daily for a set period (e.g., 14-21 days) and record any phytotoxic effects, such as leaf curling, stem twisting, epinasty, and necrosis.
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At the end of the observation period, assess the herbicidal efficacy, for example, by determining the percentage of plant mortality or by measuring the fresh or dry weight of the plants.
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Calculate the EC₅₀ (half-maximal effective concentration) or GR₅₀ (concentration causing 50% growth reduction) value.
Workflow for herbicidal activity bioassay.
Toxicology
| Parameter | Value | Species | Route | Source |
| LD₅₀ (Acute Oral) | 400-2000 mg/kg bw | Rat | Oral | --INVALID-LINK-- |
| LD₅₀ (Acute Dermal) | >2000 mg/kg bw | Rabbit | Dermal | --INVALID-LINK-- |
| NOAEL (Parental and Reproductive) | 5 mg/kg bw/day | Rat | Oral | --INVALID-LINK-- |
GHS Hazard Classification for (2,4-Difluorophenoxy)acetic acid: [6]
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]
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H335: May cause respiratory irritation.[6]
Pharmacokinetics (ADME)
Pharmacokinetic data for (2,4-Difluorophenoxy)acetic acid is not available. The following information for 2,4-D provides an indication of the likely ADME properties of this class of compounds.
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Absorption: 2,4-D is rapidly and almost completely absorbed from the gastrointestinal tract in rats (86-94%).[7] Dermal absorption in humans is significantly lower.[7]
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Distribution: Once absorbed, 2,4-D is widely distributed throughout the body but does not accumulate due to rapid clearance.[7]
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Metabolism: 2,4-D is primarily excreted unchanged, with no significant metabolism other than the formation of conjugates.[7]
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Excretion: The primary route of excretion is via the urine, with 85-94% of an oral dose being eliminated within 48 hours in rats.[7]
Conclusion
(2,4-Difluorophenoxy)acetic acid is a fluorinated phenoxyacetic acid with expected herbicidal activity as a synthetic auxin. Its mechanism of action is anticipated to be consistent with other auxin mimics, involving the TIR1/AFB signaling pathway. While specific quantitative biological and toxicological data for this compound are limited, information from the closely related herbicide 2,4-D provides a valuable framework for understanding its potential properties. Further research is required to fully characterize the biological activity, safety profile, and potential applications of (2,4-Difluorophenoxy)acetic acid. This guide serves as a foundational resource for scientists and researchers interested in this compound and its class.
References
- 1. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 5. Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. deq.mt.gov [deq.mt.gov]
